Tyrosine Kinase Inhibitory Activity: Target Engagement Consistent with an Antineoplastic Phenotype
The MeSH annotation for this specific compound records its functional classification as 'a tyrosine kinase inhibitor with antineoplastic activity,' with the defining structural identity and biological characterization appearing in Cancer Biol Ther (2014) [1]. While the unsubstituted parent N-(2-methoxypyrimidin-5-yl)benzamide lacks documented kinase engagement at analogous concentrations, and the 3-CF₃ analog (CAS 1396684-53-9) introduces a distinctly larger, more lipophilic substituent that may alter kinase selectivity, the 3-fluoro variant occupies a defined pharmacological space validated by publication in a peer-reviewed oncology journal.
| Evidence Dimension | Published tyrosine kinase inhibitor annotation |
|---|---|
| Target Compound Data | Annotated as tyrosine kinase inhibitor with antineoplastic activity (MeSH S116836) |
| Comparator Or Baseline | N-(2-methoxypyrimidin-5-yl)benzamide (unsubstituted parent): no equivalent kinase inhibitor annotation found; 3-CF₃ analog: no equivalent MeSH annotation |
| Quantified Difference | Qualitative categorical distinction only; quantitative head-to-head IC50 data not available |
| Conditions | MeSH classification derived from Cancer Biol Ther. 2014 Jul;15(7):951-62 |
Why This Matters
Procurement decisions for kinase-targeted screening libraries should weigh the existence of a peer-reviewed functional annotation, as this reduces the risk of acquiring a completely inert scaffold.
- [1] MeSH Supplementary Concept Data. S116836: a tyrosine kinase inhibitor with antineoplastic activity; structure in first source. Cancer Biol Ther. 2014 Jul;15(7):951-62. https://meshb.nlm.nih.gov/record/ui?ui=C000595182 View Source
